

Furametpyr metabolic pathway identification

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Compound Focus: Furametpyr

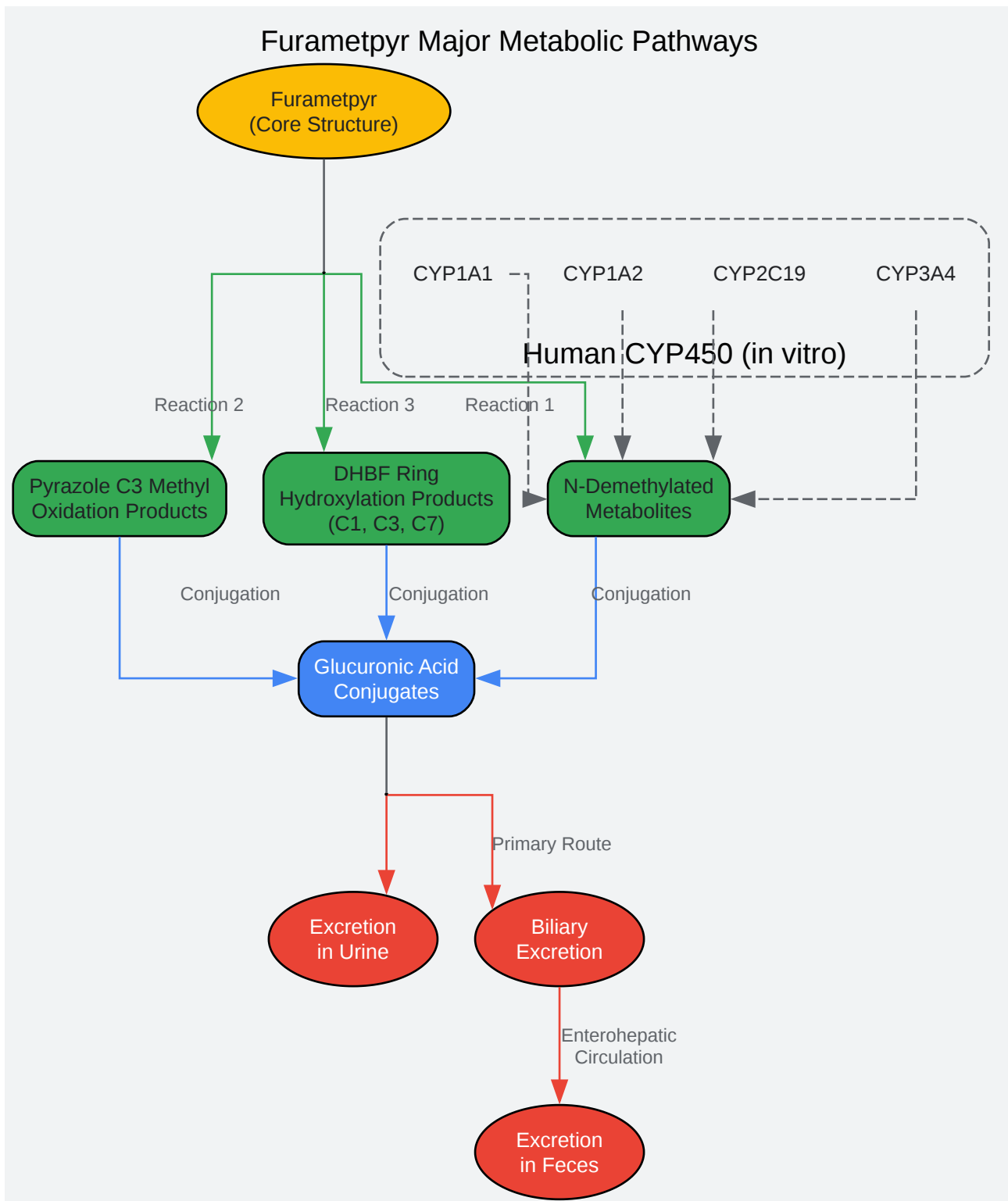
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Furametpyr Metabolic Pathway

The following diagram illustrates the major biotransformation pathways of **furametpyr** as identified in experimental studies, primarily in rats [1] [2]. The core structure undergoes transformations at several sites, leading to a variety of metabolites.



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Diagram of the major **furametpyr** biotransformation and excretion pathways.

Detailed Metabolic Reactions & Quantitative Disposition

The diagram above shows the major pathways. The specific biotransformation reactions and the quantitative fate of **furametpyr** in the body are detailed below.

Major Biotransformation Reactions [1]:

- **N-demethylation:** Removal of a methyl group from the pyrazole ring. This is a major pathway in both rats and humans.
- **Oxidation of the pyrazole ring methyl group:** Oxidation of the methyl group at the C3 position of the pyrazole ring.
- **Oxidation of the 1,3-dihydroisobenzofuran (DHBF) ring:** This includes oxidation of the methyl group at C1, as well as hydroxylation at the C3 and C7 positions of the DHBF ring.

Human Cytochrome P450 Enzymes Involved [1]:

- *In vitro* studies using recombinant human enzymes show that the **N-demethylation** reaction is catalyzed by multiple CYP450 isoforms: **CYP1A1, CYP1A2, CYP2C19, and CYP3A4**.

Quantitative Excretion and Tissue Distribution in Rats [2]: The table below summarizes the excretion data and tissue concentrations from rat studies.

Parameter	Findings in Rats	Notes
Total Excretion (7 days)	89.6 - 107.1% of dose	Rapid elimination.
Fecal Excretion	45.5 - 53.3% of dose	Includes unabsorbed compound and biliary excretion.
Urinary Excretion	44.1 - 53.8% of dose	Indicates high systemic absorption.
Expired Air	~0.01% of dose	Minimal mineralization.
Tissue Concentrations (7-day post-dose)	<0.004 ppm (low dose) to <1.1 ppm (high dose)	Rapid clearance from tissues.

Parameter	Findings in Rats	Notes
Biliary Excretion	52.5 - 54.2% of dose within 2 days	Major route for metabolite elimination.
Absorption Ratio (1 mg/kg)	>93.7%	Highly absorbed from the GI tract.

Detailed Experimental Protocols

The information summarized above was generated using standardized *in vivo* and *in vitro* methodologies. Here are the detailed protocols for the key experiments cited.

1. *In Vivo* Metabolism and Disposition Study in Rats [2]

- **Test System:** Male and female rats (strains not specified in abstract).
- **Dosing:** Single oral dose of ¹⁴C-labeled **furametpyr** at 1 mg/kg (low dose) and 200 or 300 mg/kg (high dose).
- **Sample Collection:** Excreta (urine and feces) were collected at predetermined intervals for up to 7 days. Tissues were collected at sacrifice for radiocarbon analysis. Bile was collected via cannulated ducts.
- **Metabolite Identification:** Urinary and fecal metabolites were purified using chromatographic techniques. The chemical structures of 14 metabolites were determined using **Nuclear Magnetic Resonance (NMR)** and **Mass Spectrometry (MS)**.
- **Quantification:** ¹⁴C concentrations were measured in all samples to determine mass balance, excretion rates, and tissue concentrations.

2. *In Vitro* Biotransformation using Human Cytochrome P450 Enzymes [1]

- **Test System:** Recombinant human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4).
- **Incubation:** The recombinant enzymes were incubated with **furametpyr** under standardized conditions.
- **Reaction Monitoring:** The formation of the primary metabolite (the N-demethylated product) was monitored to identify which human enzyme isoforms are capable of catalyzing this key reaction.

Key Insights for Researchers

- **Comprehensive Metabolism:** **Furametpyr** undergoes extensive metabolism via multiple pathways, with **N-demethylation** being a major and toxicologically relevant route due to its occurrence in humans [1].
- **Rapid Elimination and Low Accumulation:** Despite high absorption, the compound and its metabolites are rapidly and almost completely excreted, leading to low residual tissue concentrations after one week [2].
- **Biliary Excretion is Key:** The high level of biliary excretion and the presence of glucuronide conjugates in bile point to **enterohepatic circulation** as a significant process in its disposition [2].
- **Research Context:** **Furametpyr** belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. A 2021 review highlights that while SDHIs are crucial for agriculture, there are ongoing investigations into their potential effects on off-target organisms, underscoring the importance of understanding their metabolic fate [3].

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References

1. Metabolism of furametpyr. 1. Identification of metabolites ... [pubmed.ncbi.nlm.nih.gov]
2. Metabolism of furametpyr. 2. 14C excretion, 14C ... - AGRIS [agris.fao.org]
3. SDHI Fungicide Toxicity and Associated Adverse Outcome ... [mdpi.com]

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